molecular formula C22H16ClKN3O3P B6422548 potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate CAS No. 474877-47-9

potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate

Cat. No.: B6422548
CAS No.: 474877-47-9
M. Wt: 475.9 g/mol
InChI Key: GVSYYOSNSJOIAK-UHFFFAOYSA-M
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Description

Potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate is a phosphorylated imidazole derivative characterized by a pentavalent phosphorus atom bonded to an imidazole ring, a phenyl group, and a 2-chlorobenzamido-substituted phenyl moiety. Its structure combines a phosphinate functional group with a heterocyclic core, enabling applications in coordination chemistry, medicinal chemistry, and materials science . The potassium counterion enhances solubility in polar solvents, making it suitable for catalytic or biological studies.

Properties

IUPAC Name

potassium;[1-[4-[(2-chlorobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN3O3P.K/c23-20-9-5-4-8-19(20)21(27)25-16-10-12-17(13-11-16)26-15-14-24-22(26)30(28,29)18-6-2-1-3-7-18;/h1-15H,(H,25,27)(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSYYOSNSJOIAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=NC=CN2C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClKN3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the development of new materials with unique properties, such as catalysts and sensors.

Mechanism of Action

The mechanism by which potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The chlorobenzamide group may interact with specific protein sites, modulating their activity.

Comparison with Similar Compounds

Structural Analogues in Phosphorylated Imidazoles

(a) (1-Methyl-1H-imidazol-3-ium-2-yl)(phenyl)phosphinate monohydrate

Key Differences :

  • Substituents : Lacks the 2-chlorobenzamido group and potassium counterion. Instead, it features a methyl group on the imidazole nitrogen and a lattice water molecule.
  • Synthesis : Prepared via reaction of dichlorophenylphosphine with methylimidazole, followed by NaOH treatment . The target compound likely employs a similar phosphorylation step but substitutes methylimidazole with a 2-chlorobenzamido-phenylimidazole precursor.
  • Hydrogen Bonding : Forms 12- and 14-membered hydrogen-bonded rings via C–H⋯O and N–H⋯O interactions, influencing crystallinity . The potassium salt’s ionic nature may alter these interactions.
(b) Diethyl [{4-[(1H-benzo[d]imidazol-1-yl)methyl]-1H-1,2,3-triazol-1-yl}(benzamido)methyl]phosphonate

Key Differences :

  • Phosphorus Group : Contains a phosphonate (PO(OR)₂) instead of a phosphinate (PO(OH)R). Phosphonates are more hydrolytically stable but less reactive in nucleophilic environments .
  • Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) with a regioselective yield >90% . The target compound’s synthesis likely avoids click chemistry due to its distinct substituents.

Benzimidazole Derivatives

(a) 2-(4-(2-Methyl-2-propanyl)phenyl)-1H-benzimidazole

Key Differences :

  • Core Structure: A benzimidazole (fused benzene-imidazole) vs. a monocyclic imidazole in the target compound.
  • Substituents : Features a tert-butylphenyl group instead of phosphinate and 2-chlorobenzamido groups. Such hydrophobic substituents enhance membrane permeability but reduce solubility .
(b) Astemizole Derivatives (CAS 911-65-9)

Key Differences :

  • Functionality: Astemizole derivatives include piperidinyl and ethoxyphenyl groups, conferring antihistamine activity.

Table 1: Comparative Data for Phosphorylated Imidazoles

Compound Phosphorus Group Key Substituents Yield (%) Synthesis Method
Target Compound Phosphinate 2-Chlorobenzamido, phenyl N/A Phosphorylation + salt metathesis
(1-Methylimidazolium)phosphinate Phosphinate Methyl, phenyl ~75 Dichlorophenylphosphine + methylimidazole
Diethyl phosphonate Phosphonate Benzimidazole-triazole, benzamido >90 Click chemistry

Table 2: Substituent Impact on Properties

Compound Solubility Stability Potential Applications
Target Compound High (K⁺ salt) Moderate Catalysis, coordination polymers
Astemizole derivatives Low High Pharmaceuticals (antihistamines)
Diethyl phosphonate Moderate High Bioconjugation, drug delivery

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